molecular formula C14H20O2 B8321245 Ethyl 5-phenyl-3-methylpentanoate

Ethyl 5-phenyl-3-methylpentanoate

Cat. No.: B8321245
M. Wt: 220.31 g/mol
InChI Key: CFNAWDIBNOXCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-3-methylpentanoate is an ester derivative characterized by a pentanoate backbone substituted with a phenyl group at the 5-position and a methyl group at the 3-position. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 3-methyl-5-phenylpentanoate

InChI

InChI=1S/C14H20O2/c1-3-16-14(15)11-12(2)9-10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3

InChI Key

CFNAWDIBNOXCTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Ethyl 5-phenyl-3-methylpentanoate and structurally or functionally related compounds:

Compound Key Structural Features Biological/Physical Properties Research Findings
This compound C₁₄H₂₀O₂; 5-phenyl, 3-methyl substituents on pentanoate Likely moderate lipophilicity due to phenyl and methyl groups. Limited direct data; inferred properties from analogs .
Ethyl-5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate (HMP) C₁₅H₂₁ClO₅; 3-hydroxy, 3-methyl, p-chlorophenoxy substituents Hypocholesterolemic activity; reduces HDL-C by 22% and total cholesterol by 18% in rats. Induces mild peroxisome proliferation (71% increase) . Comparable lipid-lowering effects to clofibrate but with reduced hepatomegaly and liver enzyme induction (e.g., carnitine acetyltransferase activity unaffected) .
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S; thienyl substituent at 5-position Higher polarity due to sulfur-containing thienyl group. Used in organic synthesis; no direct pharmacological data reported .
Ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate C₁₃H₁₇ClO₃; 5-chloro, 3-hydroxy, 3-phenyl substituents Enhanced stability from chlorine; potential chiral applications. Synthetic intermediate for pharmaceuticals; no explicit biological activity data .
Ethyl 4-phenylbutanoate C₁₂H₁₆O₂; shorter chain (butanoate) with 4-phenyl substituent Lower molecular weight (200.26 g/mol) and higher volatility compared to pentanoate analogs . Common in fragrance industries; shorter chain may reduce metabolic stability.

Key Observations:

Substituent Effects on Bioactivity: The 3-hydroxy group in HMP (vs. 3-methyl in the target compound) enhances its hypocholesterolemic activity but introduces hepatotoxic risks at higher doses .

Chain Length and Lipophilicity: Ethyl 4-phenylbutanoate has a shorter chain, leading to higher volatility but reduced lipophilicity compared to pentanoate derivatives. This impacts applications in drug delivery or flavorants.

Structural Analogues in Drug Design: Compounds like HMP demonstrate that small structural changes (e.g., hydroxy vs. methyl groups) significantly affect efficacy and safety profiles. This compound’s lack of a hydroxy group may reduce liver toxicity but also limit lipid-modulating effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.